Ethyl 4-(5-Oxazolyl)benzoate

Vue d'ensemble

Description

Ethyl 4-(5-Oxazolyl)benzoate is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of an oxazole ring attached to a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-(5-Oxazolyl)benzoate can be synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then esterified with ethyl alcohol to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The oxazole ring and benzoate ester can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(5-oxazolyl)benzoate has been studied for its potential therapeutic properties. Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

- Antioxidant Activity : A study highlighted the synthesis of several oxazole derivatives, including this compound, which demonstrated significant antioxidant activity. The compound was found to inhibit lipid peroxidation and showed promising results in modulating hepatic cytochrome P450-dependent enzyme activity in vitro .

- Antimicrobial Properties : The oxazole moiety has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties, warranting further investigation in this area .

Materials Science

In materials science, this compound is being explored for its potential as an organogelator. Organogels are materials formed by the gelation of organic solvents, and they have applications in drug delivery systems and environmental remediation.

- Oil Spill Remediation : Recent research suggests that derivatives of this compound could serve as effective organogelators for oil spill cleanup due to their ability to form stable gels that encapsulate oils and other hydrophobic substances. This application is particularly relevant given the growing concerns over environmental pollution .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy), which confirm its structure and purity.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Ethyl benzoate + oxazole derivative | Heat under reflux |

| 2 | Purification | Column chromatography | Solvent system: Ethyl acetate/n-hexane |

Case Study 1: Antioxidant Evaluation

A series of experiments were conducted to evaluate the antioxidant properties of this compound alongside other derivatives. The results indicated that it inhibited lipid peroxidation significantly more than caffeine at a concentration of , highlighting its potential as a health supplement or therapeutic agent .

Case Study 2: Environmental Application

In a laboratory setting, the organogelation properties of this compound were tested against various oils. The results demonstrated that the compound could effectively gelify oils, suggesting its utility in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of Ethyl 4-(5-Oxazolyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, influencing their function. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- Ethyl 4-(1,3-oxazol-5-yl)benzoate

- Benzoic acid, 4-(5-oxazolyl)-, ethyl ester

Comparison: Ethyl 4-(5-Oxazolyl)benzoate is unique due to its specific oxazole ring structure and ester functional group. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific applications .

Activité Biologique

Ethyl 4-(5-oxazolyl)benzoate is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxazoles. The oxazole ring provides unique chemical properties that facilitate interactions with biological macromolecules. This compound can act as a building block in organic synthesis and has potential applications in medicinal chemistry.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, research indicates that oxazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Derivative 1 | S. aureus | 10 |

| Derivative 2 | E. coli | 20 |

| Derivative 3 | Pseudomonas aeruginosa | 15 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds containing oxazole rings have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells. Mechanistically, these compounds may interact with specific cellular pathways involved in cell growth regulation .

Case Study: Anticancer Effects

In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to a significant reduction in cell viability at concentrations above 50 µM. The study also reported an increase in apoptotic markers such as caspase-3 activation and PARP cleavage .

3. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxazole ring can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may bind to receptors on cell membranes, influencing signal transduction pathways associated with inflammation and cancer progression.

- Antioxidant Properties : this compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage .

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity:

- A series of derivatives were synthesized and evaluated for their antioxidant capacity using DPPH and FRAP assays. Many derivatives exhibited enhanced antioxidant activity compared to the parent compound .

- Structural modifications have been shown to improve antimicrobial efficacy, with certain substitutions leading to lower MIC values against resistant bacterial strains .

Propriétés

IUPAC Name |

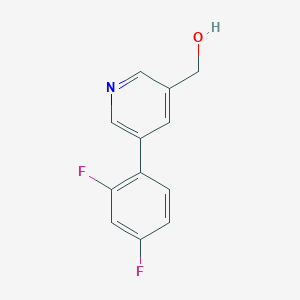

[5-(2,4-difluorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPCPUIZPIDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647010 | |

| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-94-3 | |

| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.